molecular formula C7H4F6N2O B14758178 5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one CAS No. 1548-79-4

5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one

Cat. No.: B14758178
CAS No.: 1548-79-4
M. Wt: 246.11 g/mol
InChI Key: ZPAKINYKOYTUPW-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one is a fluorinated pyrimidine derivative. Compounds in this class are often of interest due to their potential applications in medicinal chemistry, particularly as antiviral or anticancer agents. The presence of fluorine atoms can significantly alter the biological activity and metabolic stability of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis may begin with a pyrimidine derivative.

    Fluorination: Introduction of fluorine atoms can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the removal of fluorine atoms or reduction of the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions might occur at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxo-pyrimidine derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one could have several applications:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for antiviral or anticancer properties.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if used as an antiviral agent, it might inhibit viral replication by interfering with nucleic acid synthesis. The fluorine atoms could enhance binding affinity to the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer agent.

    2,4-Difluoropyrimidine: Another fluorinated pyrimidine with potential biological activity.

Uniqueness

The unique combination of fluorine atoms and the pentafluoroethyl group in 5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one may confer distinct properties, such as increased metabolic stability and altered biological activity compared to similar compounds.

Properties

CAS No.

1548-79-4

Molecular Formula

C7H4F6N2O

Molecular Weight

246.11 g/mol

IUPAC Name

5-fluoro-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H4F6N2O/c1-2-14-4(3(8)5(16)15-2)6(9,10)7(11,12)13/h1H3,(H,14,15,16)

InChI Key

ZPAKINYKOYTUPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)F)C(C(F)(F)F)(F)F

Origin of Product

United States

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